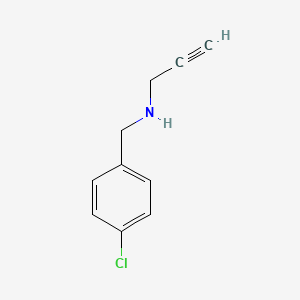

N-(4-Chlorobenzyl)prop-2-yn-1-amine

Description

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]prop-2-yn-1-amine |

InChI |

InChI=1S/C10H10ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6,12H,7-8H2 |

InChI Key |

VRYFQVRFMNXTJS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorobenzyl)prop-2-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propargylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-Chlorobenzyl)prop-2-yn-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzylamine.

Substitution: Formation of 4-azidobenzylamine or 4-thiobenzylamine.

Scientific Research Applications

N-(4-Chlorobenzyl)prop-2-yn-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with biological receptors or enzymes, potentially inhibiting their activity. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (-Cl, -Br) enhance electrophilic reactivity in cross-coupling reactions compared to electron-donating groups (-OCH₃) .

- Yield Trends : Halogenated derivatives exhibit moderate yields (73–77%), while the parent compound achieves higher yields (90%) due to optimized catalytic conditions .

Amine Backbone Modifications

Key Observations :

Q & A

Q. What are the optimized synthetic protocols for N-(4-Chlorobenzyl)prop-2-yn-1-amine, and how can purity be validated?

A high-yield (90%) synthesis involves reacting propargylamine derivatives with 4-chlorobenzyl halides under basic conditions. Purification via column chromatography (e.g., using diethyl ether/isopropyl alcohol/hexane mixtures) is recommended. Purity is validated via and NMR spectroscopy, with characteristic peaks at δ 7.28 (aromatic protons), 3.83 (benzyl CH), and 2.28 (alkynyl proton) in CDCl . Mass spectrometry (MS) and UV spectroscopy further confirm molecular weight and functional group integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR : Assign peaks using 400 MHz and 101 MHz spectra, focusing on the alkyne (δ 81.9 and 71.8 ppm in ) and benzyl groups .

- Crystallography : For solid-state analysis, use single-crystal X-ray diffraction with SHELX software for structure refinement. WinGX or ORTEP can visualize anisotropic displacement parameters .

- Computational DFT : Employ hybrid functionals (e.g., B3LYP) to model electronic structure and thermochemical properties, referencing exact exchange corrections for accuracy .

Q. What are the primary reactivity patterns of N-(4-Chlorobenzyl)prop-2-yn-1-amine in organic transformations?

The propargylamine moiety enables:

- Cyclocarboxylation : Catalytic CO insertion under green conditions (e.g., Glaser reaction) to form bis-oxazolidinones, with yields >80% .

- Cyclization : Ti(O-iPr)/EtMgBr-catalyzed intramolecular reactions to synthesize pyrrolidine derivatives .

- Cross-coupling : Transition metal-catalyzed allylic substitutions for heterocyclic frameworks .

Advanced Research Questions

Q. How can contradictory NMR data for N-(4-Chlorobenzyl)prop-2-yn-1-amine derivatives be resolved?

Discrepancies in splitting patterns (e.g., alkynyl proton multiplicity) may arise from solvent effects or dynamic equilibria. Use variable-temperature NMR to probe conformational changes. Cross-validate with computational - HMBC correlations and DFT-predicted chemical shifts .

Q. What strategies improve diastereoselectivity in cyclocarboxylation reactions involving this compound?

- Catalyst design : Use Cu(I)/N-heterocyclic carbene (NHC) systems to control stereochemistry during CO insertion .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.

- Kinetic analysis : Monitor reaction progress via in situ IR spectroscopy to identify selectivity-determining steps.

Q. How does the electronic nature of the 4-chlorobenzyl group influence reaction pathways?

The electron-withdrawing Cl substituent stabilizes intermediates via resonance and inductive effects. For example:

- In cyclization reactions, it lowers the activation energy for nucleophilic attack on the alkyne.

- In catalytic carboxylation, it directs regioselectivity toward the β-carbon of the alkyne .

Q. What computational methods are suitable for studying the compound’s reaction mechanisms?

- DFT : Use B3LYP/6-31G(d) to map potential energy surfaces for CO insertion or cyclization steps. Include solvent effects via PCM models .

- Molecular Dynamics (MD) : Simulate protein-ligand interactions if the compound is used in bioactivity studies .

Safety and Handling

Q. What safety precautions are critical when handling N-(4-Chlorobenzyl)prop-2-yn-1-amine?

- Storage : Keep under inert atmosphere (N/Ar) at 2–8°C to prevent alkyne polymerization .

- Hazards : Classified as flammable (GHS H225) and toxic (H302, H314). Use PPE (gloves, goggles) and work in a fume hood .

Key Challenges and Contradictions

- Crystallization Difficulties : The compound’s oily nature complicates single-crystal growth. Use slow evaporation with hexane/EtO mixtures or co-crystallization agents .

- Divergent Reactivity : Propargylamine’s dual nucleophilic (amine) and electrophilic (alkyne) sites require careful optimization to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.